molecular formula C18H23ClN4O B2574517 3-(3-chlorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide CAS No. 1902942-86-2

3-(3-chlorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide

Cat. No. B2574517
CAS RN: 1902942-86-2
M. Wt: 346.86
InChI Key: VKKRKPOXXJYNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Dopamine D4 Receptor Ligand Design

Research into similar compounds has identified ligands with moderate affinity for human dopamine D4 receptors, highlighting the importance of structural components like the 4-chlorophenyl group and substituted piperidine for receptor affinity and selectivity. These studies provide insights into optimizing ligand-receptor interactions for potential therapeutic applications, particularly in the context of the dopamine system (Rowley et al., 1997).

Cannabinoid Receptor Antagonists

Investigations have been conducted on the molecular interactions of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, demonstrating the antagonist's potential for affecting cannabinoid-mediated physiological processes. These studies contribute to our understanding of cannabinoid receptor pharmacology and the development of receptor-specific drugs (Shim et al., 2002).

Alzheimer’s Disease Drug Candidates

A series of new derivatives was synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. The process involved the synthesis of N-substituted derivatives of a specific structural framework, highlighting the methodological approach to discovering new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Synthesis and Evaluation of Anticancer and Antimicrobial Agents

Research on the synthesis of new heterocyclic compounds incorporated with biologically active moieties like oxazole, pyrazoline, and pyridine showed promising anticancer and antimicrobial activities. These studies underscore the significance of structural diversity in drug development for cancer and infectious diseases (Katariya et al., 2021).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-13-11-17(22-21-13)23-9-7-16(8-10-23)20-18(24)6-5-14-3-2-4-15(19)12-14/h2-4,11-12,16H,5-10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKRKPOXXJYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide

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